3,4-Dibromo-5-methoxypyridine
Description
3,4-Dibromo-5-methoxypyridine is a halogenated pyridine derivative featuring bromine atoms at positions 3 and 4 and a methoxy group at position 4. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis and materials science. The bromine atoms enhance electrophilic substitution reactivity, while the methoxy group contributes electron-donating effects, influencing regioselectivity in further chemical modifications .
Properties
IUPAC Name |
3,4-dibromo-5-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKAIWLPBWUPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-methoxypyridine typically involves the bromination of 5-methoxypyridine. The reaction is carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 3 and 4 positions of the pyridine ring . The reaction conditions, such as temperature, solvent, and the presence of catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-5-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring .
Scientific Research Applications
3,4-Dibromo-5-methoxypyridine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-methoxypyridine depends on its specific application. In chemical reactions, the bromine atoms and methoxy group influence the reactivity and selectivity of the compound. For example, in Suzuki-Miyaura coupling, the bromine atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling . The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Implications
The comparative analysis underscores that substituent position and identity critically influence reactivity, bioavailability, and industrial utility. For instance, the this compound’s balanced electronic profile may favor its use in Suzuki-Miyaura couplings, whereas amino-substituted analogs are better suited for target-specific drug design. Further studies on crystallographic data and reaction kinetics are needed to fully elucidate these differences.
Biological Activity
3,4-Dibromo-5-methoxypyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves halogenation and methoxylation reactions. The compound can be synthesized through a series of steps starting from pyridine derivatives, where bromination and subsequent methoxy group introduction occur at specific positions on the pyridine ring. The synthetic pathways often utilize reagents such as bromine and methanol under controlled conditions to achieve high yields and purity.
Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a recent study assessed the compound's activity against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cells. The results indicated that this compound exhibited significant cytotoxicity with IC50 values below 100 µM across all tested cell lines, demonstrating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | <100 |
| DU145 | <100 |
| MDA-MB-231 | <100 |
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis and disruption of cellular signaling pathways. Specifically, it has been shown to inhibit key proteins involved in cell proliferation and survival, leading to increased rates of programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the presence and position of substituents on the pyridine ring. The introduction of bromine atoms at the 3 and 4 positions enhances the compound's lipophilicity and potentially its binding affinity to biological targets. Furthermore, the methoxy group at position 5 contributes to improved solubility and bioavailability .
Comparative Analysis
A comparative analysis with other pyridine derivatives reveals that variations in substituent size and electronic properties significantly affect cytotoxicity:
| Compound | Substituents | IC50 (µM) |
|---|---|---|
| This compound | Br at 3, 4; OCH3 at 5 | <100 |
| 3-Bromo-4-methoxypyridine | Br at 3; OCH3 at 4 | >100 |
| 5-Methoxy-2-bromopyridine | OCH3 at 5; Br at 2 | >100 |
This table illustrates that the presence of bromine at both positions significantly enhances activity compared to compounds with fewer or differently positioned substituents.
Case Studies
- Anticancer Activity : A study published in Molecules highlighted the potential of pyridine derivatives like this compound as anticancer agents. The compound was shown to induce apoptosis in HepG2 cells through mitochondrial pathways .
- Neuropharmacological Effects : Another investigation explored the neuropharmacological properties of similar compounds. It was found that derivatives with methoxy groups exhibited antagonistic activity against serotonin receptors, suggesting potential applications in treating mood disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
